molecular formula C8H17NO B15465967 1-(Dimethylamino)hexan-3-one CAS No. 59127-76-3

1-(Dimethylamino)hexan-3-one

Cat. No.: B15465967
CAS No.: 59127-76-3
M. Wt: 143.23 g/mol
InChI Key: XAYZHSYRARODMC-UHFFFAOYSA-N
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Description

1-(Dimethylamino)hexan-3-one (CAS: 59127-76-3) is a tertiary amine-containing aliphatic ketone with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol. Structurally, it features a dimethylamino group (-N(CH₃)₂) at position 1 and a ketone group at position 3 of a six-carbon chain. This compound is characterized by its low hydrogen-bond donor count (0) and two hydrogen-bond acceptors, contributing to its moderate polarity and solubility in organic solvents . It is primarily utilized as a synthetic intermediate in organic chemistry, though its applications are less documented compared to structurally related compounds. Key synonyms include AGN-PC-00LXGS and CTK1D9645, with its InChIKey being XAYZHSYRARODMC-UHFFFAOYSA-N .

Properties

CAS No.

59127-76-3

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

1-(dimethylamino)hexan-3-one

InChI

InChI=1S/C8H17NO/c1-4-5-8(10)6-7-9(2)3/h4-7H2,1-3H3

InChI Key

XAYZHSYRARODMC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CCN(C)C

Origin of Product

United States

Comparison with Similar Compounds

6-Dimethylamino-5-methyl-4,4-diphenylhexan-3-one (Isoamidone)

  • Structure : Differs by the addition of two phenyl groups at position 4 and a methyl group at position 5 .
  • Molecular Formula: C₂₁H₂₅NO
  • Key Properties: Used in pharmaceuticals (e.g., combined with iopydol in Hytrast) due to its opioid receptor affinity . The diphenyl groups enhance lipophilicity and metabolic stability, contrasting with the simpler aliphatic chain of 1-(dimethylamino)hexan-3-one.

2-(Diethylamino)-1-phenyl-hexan-1-one (N,N-Diethyl Hexedrone)

  • Structure: Features a phenyl group at the ketone position and a diethylamino (-N(C₂H₅)₂) group at position 2.
  • Molecular Formula: C₁₆H₂₅NO
  • Key Properties: A stimulant compound identified in seized materials, with higher lipophilicity due to the phenyl group, enhancing blood-brain barrier penetration . The diethylamino group increases steric bulk compared to dimethylamino, altering receptor interactions.

1-[3-(Dimethylamino)phenyl]ethan-1-one

  • Structure: An aromatic ketone with a dimethylamino group attached to a phenyl ring.
  • Molecular Formula: C₁₀H₁₃NO
  • Key Properties: Used in pharmaceutical and agrochemical synthesis due to its electron-rich aromatic system, enabling electrophilic substitutions . The aromatic ring provides distinct electronic properties compared to aliphatic this compound.

Isomeric and Stereochemical Variants

2,5-Dimethyl-3-hexanone (CAS 142-30-3)

  • Structure : A structural isomer with methyl groups at positions 2 and 5 and a ketone at position 3.
  • Molecular Formula : C₈H₁₆O
  • Used as a solvent or fragrance intermediate due to its simpler structure.

(S)- and (R)-1-(2,2-Dimethyl-6-methylenecyclohexyl)hexan-3-one

  • Structure : Chiral variants with a cyclohexyl substituent and methylene group.
  • Molecular Formula : C₁₅H₂₄O
  • Key Properties: Exhibits optical activity ([α]²⁴D = ±17–20°), critical for enantioselective synthesis . The cyclohexyl group introduces steric hindrance, contrasting with the linear chain of this compound.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₈H₁₇NO 143.23 -N(CH₃)₂ at C1, ketone at C3 Synthetic intermediate
Isoamidone C₂₁H₂₅NO 307.43 -N(CH₃)₂, -C₆H₅ at C4, -CH₃ at C5 Pharmaceutical opioid agent
N,N-Diethyl Hexedrone C₁₆H₂₅NO 247.38 -N(C₂H₅)₂ at C2, -C₆H₅ at C1 Stimulant (seized material)
2,5-Dimethyl-3-hexanone C₈H₁₆O 128.21 -CH₃ at C2 and C5 Solvent, fragrance intermediate
(S)-Enantiomer of Cyclohexyl Derivative C₁₅H₂₄O 220.35 Cyclohexyl-methylene group Enantioselective synthesis

Research Findings and Key Differences

Pharmacological Activity: Isoamidone and N,N-Diethyl Hexedrone exhibit CNS activity due to aromatic/bulky substituents, whereas this compound lacks documented bioactivity .

Synthetic Utility: The cyclohexyl derivative () demonstrates the role of stereochemistry in catalysis, achieving >97% regioisomeric purity via chemo-enzymatic methods . this compound’s simpler structure makes it less versatile in asymmetric synthesis compared to chiral analogues.

Physicochemical Properties: Diethyl Hexedrone’s phenyl group increases logP (lipophilicity) by ~2 units compared to this compound, as predicted by its structure . The dimethylamino group in this compound provides moderate basicity (pKa ~8–9), influencing its solubility in acidic media .

Q & A

Q. What precautions are necessary when handling this compound in solvent-free reactions?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of volatile dimethylamine byproducts .
  • Thermal Monitoring : Employ jacketed reactors to control exothermic reactions during amine alkylation .

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